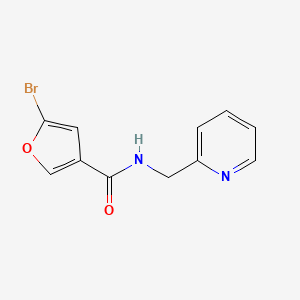![molecular formula C14H19N3OS B7470682 3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one](/img/structure/B7470682.png)
3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including as a potential treatment for certain diseases and as a tool for studying biological processes. In
作用機序
The mechanism of action of 3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes or proteins in the body. For example, it has been shown to inhibit the activity of an enzyme called histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one can have various biochemical and physiological effects. For example, it has been shown to reduce the production of reactive oxygen species, which are molecules that can damage cells and contribute to the development of various diseases. It has also been shown to increase the activity of certain proteins that are involved in cell growth and survival.
実験室実験の利点と制限
One advantage of using 3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one in lab experiments is that it is relatively easy to synthesize and purify. It also has a relatively low toxicity, which makes it a safer alternative to some other compounds that are used in research.
However, there are also limitations to using this compound in lab experiments. For example, it may not be effective in all types of cells or organisms, and its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and treatment duration for this compound.
将来の方向性
There are many potential future directions for research on 3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one. One area of interest is its potential use as a treatment for various diseases, such as cancer and Alzheimer's disease. Further studies are needed to determine the optimal dosage and treatment duration for this compound, as well as its potential side effects.
Another potential direction for research is to investigate the mechanisms of action of this compound in more detail. This could involve studying its effects on specific proteins or enzymes in the body, or investigating its interactions with other drugs or compounds.
Overall, 3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one is a promising compound that has shown potential in various scientific research applications. Further studies are needed to fully understand its mechanisms of action and to determine its potential as a therapeutic agent.
合成法
The synthesis of 3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one involves the reaction of 4-phenylpiperazine with thioacetic acid, followed by cyclization with formaldehyde. The resulting compound is purified and isolated using various techniques, such as column chromatography and recrystallization.
科学的研究の応用
3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one has been studied for its potential use in various scientific research applications. One area of interest is its potential as a treatment for certain diseases, such as cancer and Alzheimer's disease. Studies have shown that this compound may be able to inhibit the growth of cancer cells and reduce the accumulation of amyloid beta, a protein that is associated with Alzheimer's disease.
In addition to its potential as a therapeutic agent, 3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one has also been used as a tool for studying biological processes. For example, it has been used to study the role of certain proteins in the brain and to investigate the mechanisms of action of various drugs.
特性
IUPAC Name |
3-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c18-14-17(10-11-19-14)12-15-6-8-16(9-7-15)13-4-2-1-3-5-13/h1-5H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPDYRIHESVCGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2CCSC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-ethyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7470613.png)
![(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470623.png)







![N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7470673.png)

